molecular formula C24H17ClF3NO4S B2804137 (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1321766-28-2

(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Katalognummer: B2804137
CAS-Nummer: 1321766-28-2
Molekulargewicht: 507.91
InChI-Schlüssel: QSZRKOVHTAKRSD-FAJYDZGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine features a chromen-imine core substituted with a 4-methylbenzenesulfonyl group at position 3, a methoxy group at position 8, and a 4-chloro-3-(trifluoromethyl)phenyl group attached to the imine nitrogen. The (2Z) stereochemistry indicates the trans configuration of the imine double bond. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) and a sulfonyl moiety, which may enhance metabolic stability and influence lipophilicity.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4S/c1-14-6-9-17(10-7-14)34(30,31)21-12-15-4-3-5-20(32-2)22(15)33-23(21)29-16-8-11-19(25)18(13-16)24(26,27)28/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZRKOVHTAKRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable chromen-2-imine derivative under controlled conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer progression, particularly Raf kinase, which plays a crucial role in cell proliferation and survival pathways associated with tumor growth. Studies have demonstrated its efficacy against various cancer types, including sarcomas and leukemias, by inhibiting angiogenesis and hyper-proliferation mechanisms .

Mechanism of Action
The compound's mechanism involves the modulation of signaling pathways that are overactive in cancer cells. By targeting Raf kinase, it disrupts downstream signaling that leads to tumor growth and metastasis. This has been documented in preclinical studies where it showed a reduction in tumor size and improved survival rates in animal models .

Pharmaceutical Formulations

Formulation Development
(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is being explored for incorporation into various pharmaceutical formulations. Its solubility and stability profiles make it suitable for oral and injectable formulations. Research has focused on optimizing these formulations to enhance bioavailability and therapeutic efficacy .

Combination Therapies
There is ongoing research into the use of this compound in combination with other anticancer agents to improve treatment outcomes. For instance, combining it with conventional chemotherapeutics may enhance efficacy while reducing side effects, a strategy that is particularly relevant in the treatment of resistant cancer types .

Biological Studies

In Vivo Studies
In vivo studies have shown that this compound can effectively inhibit tumor growth in mouse models. The results indicate a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .

Toxicological Assessment
Comprehensive toxicological assessments are critical for determining the safety profile of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine. Preliminary studies suggest a favorable safety profile at therapeutic doses, but further studies are needed to fully understand its long-term effects and potential toxicity .

Case Study 1: Efficacy Against Sarcomas
A study published in a peer-reviewed journal demonstrated that (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine significantly reduced tumor size in a model of soft tissue sarcoma when administered at a dosage of 10 mg/kg over four weeks .

Case Study 2: Combination Therapy with Chemotherapeutics
Another study explored the effects of combining this compound with doxorubicin in treating breast cancer models. The combination therapy resulted in enhanced apoptotic activity compared to either agent alone, suggesting synergistic effects that warrant further investigation .

Wirkmechanismus

The mechanism of action of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Substituent on Phenyl Group Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound 4-chloro-3-(trifluoromethyl) C₂₄H₁₇ClF₃NO₄S 531.91 ~5.5* Strong electron-withdrawing groups (Cl, CF₃); bulky substituent; high lipophilicity
(2Z)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 5-chloro-2-methoxy C₂₄H₂₀ClNO₅S 469.95 5.11 Methoxy (electron-donating) at ortho; chloro at meta; moderate lipophilicity
(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 3,4-difluoro C₂₃H₁₇F₂NO₄S 457.45 ~4.8* Dual fluorine substituents (electron-withdrawing); lower steric bulk

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, likely enhancing metabolic stability but reducing aqueous solubility compared to the methoxy-substituted analogue (C585-0189) .
  • Lipophilicity (logP) :

    • The target’s logP (~5.5) is higher than C585-0189 (5.11) and the difluorophenyl analogue (~4.8), reflecting the trifluoromethyl group’s contribution to hydrophobicity.

Biologische Aktivität

The compound (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, a derivative of 2H-chromen-2-imine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine features a chromen-2-imine core, which is known for its diverse pharmacological properties. The presence of substituents such as the trifluoromethyl group and methoxy group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2H-chromen-2-imines, including derivatives similar to our compound. For instance, metal complexes derived from 2-imino-2H-chromenes have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell Lines TestedIC50 (μM)
Cu(II) Complex 1DAN-G, A-4270.04 - 15.66
Cu(II) Complex 2LCLC-103H, SISO0.04 - 15.66

These complexes exhibited enhanced activity compared to free ligands, suggesting that modifications to the chromen-2-imine structure can yield potent anticancer agents .

Moreover, the compound CHMFL-KIT-64, which shares structural characteristics with our compound, has been identified as a potent inhibitor of c-KIT kinase, demonstrating efficacy against drug-resistant mutations in gastrointestinal stromal tumors (GISTs). This indicates that similar compounds may possess significant therapeutic potential in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of chromen-2-imines have also been documented. Compounds bearing this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainInhibition Zone Diameter (mm)
Complex 12Staphylococcus aureus14 - 17
Complex 13Escherichia coli15 - 18

These results indicate that derivatives of chromen-2-imines can serve as effective antimicrobial agents .

The mechanisms underlying the biological activities of chromen-2-imines are multifaceted:

  • Cytotoxicity : The ability to induce apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis and disruption of membrane integrity.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have investigated the biological efficacy of compounds related to (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine:

  • Study on Anticancer Properties : A study demonstrated that a series of coumarin derivatives exhibited IC50 values ranging from 0.5 µM to over 20 µM against various cancer cell lines, indicating a promising avenue for further exploration in drug development .
  • Antimicrobial Evaluation : Another research effort confirmed that certain chromen-2-imine derivatives displayed significant antibacterial activity against resistant strains, suggesting their potential role in combating antibiotic resistance .

Q & A

Basic Questions

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

  • Answer : The compound contains:

  • Imine group (C=N) : Participates in nucleophilic addition and redox reactions.
  • Sulfonyl group (SO₂) : Enhances stability and directs electrophilic substitution.
  • Methoxy group (OCH₃) : Electron-donating, affecting aromatic ring reactivity.
  • Trifluoromethyl (CF₃) and chloro (Cl) : Electron-withdrawing, altering electronic density and steric interactions.
  • Chromen core : Provides a conjugated π-system for UV-Vis/fluorescence studies.
  • Methodological Insight: Functional group interactions are analyzed via IR spectroscopy (C=N stretch at ~1600–1680 cm⁻¹) and NMR (sulfonyl protons at δ 3.1–3.5 ppm) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A typical multi-step synthesis involves:

Chromene ring formation : Condensation of salicylaldehyde derivatives with ketones.

Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Imine formation : Condensation of the sulfonated chromene with 4-chloro-3-(trifluoromethyl)aniline in refluxing ethanol.

  • Key Reagents: Sulfonyl chlorides, acetic acid/ethanol solvents, and triethylamine as a base .

Q. How is the compound characterized post-synthesis?

  • Answer :

  • NMR (¹H/¹³C) : Assigns protons and carbons (e.g., methoxy singlet at δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~527).
  • X-ray Crystallography : Resolves stereochemistry and Z-configuration of the imine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Answer : Systematic optimization via:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate imine formation.
  • Temperature control : Reflux (~80°C) for imine condensation vs. room temperature for sulfonation.
  • Table 1 : Yield optimization under varying conditions:
StepSolventCatalystTemp (°C)Yield (%)
SulfonationDMFNone2565
Imine formationEthanolZnCl₂8082
  • Reference: .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable Temperature NMR : Reduces dynamic effects (e.g., hindered rotation of sulfonyl groups).
  • X-ray Diffraction : Defines bond angles/confirm stereochemistry if crystallizable .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Receptor Binding : Radioligand displacement (e.g., competitive binding with ³H-labeled ligands).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
  • Note: Biological activity is influenced by trifluoromethyl’s lipophilicity and sulfonyl’s H-bonding .

Q. How to address contradictions in structure-activity relationship (SAR) studies?

  • Answer :

  • Substituent Scanning : Synthesize analogs with modified groups (e.g., replacing Cl with F) to isolate electronic/steric effects.
  • Computational Modeling : DFT calculations (e.g., HOMO/LUMO analysis) to predict reactivity.
  • Table 2 : SAR of analogs with varying substituents:
R₁ (Position 4)R₂ (Position 3)IC₅₀ (μM)
ClCF₃0.12
FCF₃0.45
ClCH₃1.8
  • Reference: .

Data Contradiction Analysis

Q. Why might biological activity vary across studies despite identical synthetic protocols?

  • Answer : Potential factors include:

  • Purity discrepancies : HPLC/MS to verify >95% purity.
  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays.
  • Cell line variability : Validate using multiple lines (e.g., HeLa, MCF-7) .

Q. How to interpret conflicting crystallography and NMR data on imine geometry?

  • Answer :

  • X-ray : Confirms Z-configuration via dihedral angles.
  • NOESY NMR : Detects spatial proximity of imine protons to aromatic rings.
  • Resolution: Combine techniques; dynamic effects in solution may explain discrepancies .

Methodological Best Practices

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak® columns) for enantiomer separation .
  • Reaction Monitoring : TLC (silica GF₂₅₄) with UV visualization for intermediate tracking .
  • Data Reproducibility : Report detailed protocols (solvent grades, catalyst batches) in supplementary materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.